molecular formula C9H4BrClO2 B8761356 8-Bromo-6-chloro-2H-chromen-2-one CAS No. 188813-16-3

8-Bromo-6-chloro-2H-chromen-2-one

Cat. No.: B8761356
CAS No.: 188813-16-3
M. Wt: 259.48 g/mol
InChI Key: SKHMMUFWOTWUKU-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2H-chromen-2-one is a halogenated coumarin derivative characterized by bromine and chlorine substituents at positions 8 and 6, respectively, on the chromen-2-one backbone. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The introduction of halogen atoms typically enhances electrophilicity and metabolic stability, making this compound a candidate for pharmaceutical and materials science applications.

Properties

CAS No.

188813-16-3

Molecular Formula

C9H4BrClO2

Molecular Weight

259.48 g/mol

IUPAC Name

8-bromo-6-chlorochromen-2-one

InChI

InChI=1S/C9H4BrClO2/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H

InChI Key

SKHMMUFWOTWUKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Positional Isomerism :

  • 3-Bromo-6-chloro-2H-chromene (C₉H₆BrClO) differs in the bromine position (3 vs. 8).
  • 6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one (C₁₆H₁₀BrClO₃) adds a 4-hydroxyphenyl and methyl group at positions 3 and 3. The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the non-hydroxylated target compound .

Functional Group Complexity :

  • (E)-6-Bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one incorporates a thiazole-hydrazine moiety, significantly altering its chemical behavior. Such modifications are common in drug design to enhance target specificity .

Reactivity Trends :

  • Bromine at position 8 (target compound) vs. 3 () influences steric accessibility for further substitution. Position 8 is less sterically hindered, favoring electrophilic aromatic substitution reactions.
  • The hydroxyphenyl group in 6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one enables conjugation with the coumarin core, extending UV absorption spectra—a critical feature for optical materials .

Physical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted pKa Notable Features
8-Bromo-6-chloro-2H-chromen-2-one C₉H₄BrClO₂ 275.49 N/A N/A Halogenated, planar structure
3-Bromo-6-chloro-2H-chromene C₉H₆BrClO 245.50 N/A N/A Positional isomer, lower molecular weight
6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one C₁₆H₁₀BrClO₃ 365.61 537.1 ± 50.0 9.58 ± 0.30 Enhanced H-bonding, higher solubility
  • Solubility: The hydroxyphenyl derivative’s predicted pKa (~9.58) suggests moderate acidity, enabling salt formation in basic conditions, unlike the non-hydroxylated target compound .
  • Thermal Stability : Higher molecular weight and substituent bulk in the hydroxyphenyl analogue correlate with its elevated predicted boiling point (537°C) .

Crystallographic and Structural Validation

  • Crystallography Tools: Structures like 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol () are resolved using SHELX () and ORTEP-3 (), emphasizing the role of software in validating halogenated aromatic systems.
  • Hydrogen Bonding : The hydroxyphenyl group in likely forms intermolecular O–H···O bonds, as described in Etter’s graph-set analysis (), which could stabilize crystal packing compared to the target compound’s weaker halogen-based interactions.

Q & A

Q. What are the established synthetic routes for 8-Bromo-6-chloro-2H-chromen-2-one, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves bromination and cyclization of a pre-functionalized chromenone precursor. For example:

Bromination : Introduce bromine at the 8-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .

Chlorination : Use sulfuryl chloride (SO₂Cl₂) or POCl₃ to introduce chlorine at the 6-position, leveraging electrophilic aromatic substitution .

Cyclization : Achieve lactone formation via acid-catalyzed intramolecular esterification.

Q. Characterization :

  • NMR : Confirm regioselectivity via 1H^1H and 13C^{13}C NMR (e.g., downfield shifts for aromatic protons adjacent to halogens) .
  • HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
BrominationNBS, DMF, 0°C7296%
ChlorinationSO₂Cl₂, AlCl₃, 50°C6892%

Q. What spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, monoclinic systems (space group P2₁/n) with unit cell parameters a = 10.489 Å, b = 11.470 Å, c = 18.803 Å, β = 92.127° .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 267.93 for C₉H₄BrClO₂) .
  • FT-IR : Identify lactone carbonyl stretches (~1740 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for bromination/chlorination steps to predict regioselectivity. For example, B3LYP/6-31G(d) models can map electron density differences at reactive sites .
  • Hirshfeld Surface Analysis : Analyze non-covalent interactions (e.g., halogen bonding) in crystal structures to guide solvent selection .

Case Study :
A study on 6-bromo-chromenone derivatives used DFT to identify that bromine at C-8 reduces steric hindrance, favoring a 72% yield compared to alternative positions .

Q. How to resolve contradictions in reported reaction yields for halogenation steps?

Methodological Answer: Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF) vs. non-polar (CH₂Cl₂) alter reaction kinetics.
  • Catalyst Loadings : Excess AlCl₃ (>1.5 eq.) may over-chlorinate, reducing yields .

Q. Experimental Design Recommendations :

DOE (Design of Experiments) : Vary temperature (0–50°C), catalyst ratios (0.5–2.0 eq.), and solvents.

In Situ Monitoring : Use Raman spectroscopy to track intermediate formation .

Table 2 : Yield Variability in Chlorination

Catalyst (eq.)SolventYield (%)Reference
AlCl₃ (1.0)CH₂Cl₂68
FeCl₃ (1.5)DMF55

Q. What strategies improve regioselectivity in halogenated chromenone derivatives?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at meta positions to guide halogenation .
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., 80°C, 150 W, 20 min) .

Example :
A study achieved 85% regioselectivity for bromination at C-8 using a nitro group at C-5 to deactivate competing sites .

Q. How to address discrepancies in crystallographic data for halogenated chromenones?

Methodological Answer:

  • Multi-Temperature Data Collection : Resolve thermal motion artifacts by collecting data at 100 K and 298 K .
  • Twinned Crystals : Use PLATON’s TWINABS to correct for pseudo-merohedral twinning .

Case Study :
A dimethylformamide solvate structure (C₁₆H₉BrO₅·2C₃H₇NO) required twin refinement to achieve R₁ = 0.036 .

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